Vitamin D3

描述

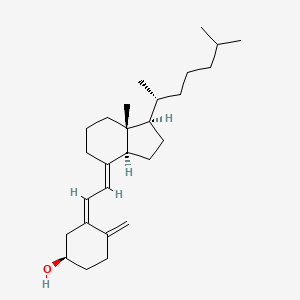

Structure

3D Structure

属性

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSXJUFSXHHAJI-YRZJJWOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Record name | VITAMIN D3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026294 | |

| Record name | Vitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vitamin d3 appears as fine colorless crystals. Water insoluble. (NTP, 1992), Colorless or white odorless solid; [HSDB] White crystals; [Sigma-Aldrich MSDS], Solid | |

| Record name | VITAMIN D3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cholecalciferol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12963 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Vitamin D3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992), Insoluble, Sol in the usual org solvents; slightly sol in vegetable oils | |

| Record name | VITAMIN D3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cholecalciferol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLECALCIFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine needles from dilute acetone, WHITE CRYSTALS, Colorless crystals | |

CAS No. |

67-97-0, 1406-16-2 | |

| Record name | VITAMIN D3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vitamin D3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholecalciferol [USP:BAN:JAN:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001406162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholecalciferol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclohexanol, 3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1S,3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Colecalciferol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cholecalciferol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C6V77QF41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHOLECALCIFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vitamin D3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183 to 185 °F (NTP, 1992), 84-85 °C, 84.5 °C | |

| Record name | VITAMIN D3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21226 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cholecalciferol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00169 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHOLECALCIFEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/820 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vitamin D3 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Components of the Vitamin D3 Signaling Cascade

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Vitamin D3 signaling cascade, detailing its core components, quantitative interaction data, and the experimental methodologies used for its study. The information is intended for researchers, scientists, and professionals involved in drug development who require a deep, technical understanding of this critical biological pathway.

Introduction to this compound Signaling

This compound, a prohormone synthesized in the skin upon exposure to sunlight or obtained from dietary sources, plays a crucial role in a multitude of physiological processes.[1][2][3] Its functions extend far beyond its well-established role in calcium and phosphate (B84403) homeostasis and bone metabolism, encompassing immune modulation, cell proliferation and differentiation, and apoptosis. The biological effects of this compound are mediated through a complex signaling cascade that involves both genomic and non-genomic pathways. The primary mediator of the genomic actions of the active form of this compound, 1α,25-dihydroxythis compound (calcitriol), is the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[4][5][6] This guide will dissect the key molecular events in this pathway, from the metabolic activation of this compound to its downstream effects on gene transcription.

Metabolic Activation of this compound

This compound itself is biologically inert and must undergo two successive hydroxylation steps to become the active hormone, calcitriol (B1668218).[7]

Step 1: 25-hydroxylation in the Liver. this compound is transported to the liver where it is hydroxylated at the 25-position by the enzyme Vitamin D-25-hydroxylase (primarily CYP2R1) to form 25-hydroxythis compound (25(OH)D3 or calcifediol). This is the major circulating form of vitamin D.

Step 2: 1α-hydroxylation in the Kidneys. 25(OH)D3 is then transported to the kidneys, where it undergoes a second hydroxylation at the 1α-position by the enzyme 25-hydroxythis compound-1α-hydroxylase (CYP27B1) to produce the biologically active form, 1α,25-dihydroxythis compound (calcitriol).[7]

Catabolism. The degradation of calcitriol is primarily initiated by the enzyme 24-hydroxylase (CYP24A1), which adds a hydroxyl group at the 24-position, leading to the formation of calcitroic acid and subsequent excretion.

Quantitative Data: Enzyme Kinetics

| Enzyme | Substrate | Km | kcat | Reference |

| CYP27B1 | 25-hydroxythis compound | 2.7 µM | Not specified | [8] |

| CYP24A1 | 1,25-dihydroxythis compound | 9.0 ± 2.0 nM | 0.71 ± 0.055 d⁻¹ | [9] |

| CYP24A1 | 1,25(OH)2D3 | 0.06 – 0.35 µM | 0.066 – 0.73 min⁻¹ | [10] |

| CYP24A1 | 24-oxo-1,23,25(OH)3 D3 | 0.34 mmol·mol phospholipid⁻¹ | Not specified | [11] |

| CYP24A1 | 1,24,25(OH)3 D3 | 15 mmol·mol phospholipid⁻¹ | Not specified | [11] |

Figure 1: Metabolic activation pathway of this compound.

The Genomic Signaling Pathway

The genomic actions of calcitriol are mediated by the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.

Core Components and their Interactions

-

1α,25-dihydroxythis compound (Calcitriol): The active ligand that binds to and activates the VDR.

-

Vitamin D Receptor (VDR): A nuclear receptor with a DNA-binding domain (DBD) and a ligand-binding domain (LBD). Upon ligand binding, the VDR undergoes a conformational change.[7]

-

Retinoid X Receptor (RXR): The VDR forms a heterodimer with the RXR, which is essential for high-affinity binding to DNA.[4]

-

Vitamin D Response Elements (VDREs): Specific DNA sequences in the promoter regions of target genes to which the VDR/RXR heterodimer binds. A common VDRE motif is a direct repeat of two hexameric sequences separated by three base pairs (DR3).[12]

-

Coactivators: Upon ligand binding, the VDR/RXR complex recruits coactivator proteins, such as the Steroid Receptor Coactivator (SRC) family and the Vitamin D Receptor Interacting Protein (DRIP) complex (also known as Mediator). These complexes often possess histone acetyltransferase (HAT) activity, which leads to chromatin remodeling and facilitates gene transcription.

-

Corepressors: In the absence of a ligand, the VDR can be bound to corepressor molecules, which inhibit transcription.

Quantitative Data: Binding Affinities

| Interacting Molecules | Kd (Dissociation Constant) | Method | Reference |

| Calcitriol and VDR | 0.22 nM | Ligand-binding analysis | [13] |

| VDR and Coactivator Peptide (SRC2-3, Texas Red labeled) | 285 nM | Isothermal Titration Calorimetry (ITC) | [2] |

| VDR and Coactivator Peptide (SRC2-3, unlabeled) | 174 nM | Isothermal Titration Calorimetry (ITC) | [2] |

| VDR/RXR and VDRE (osteocalcin) | Not specified | EMSA | [13] |

| VDR/RXR and VDRE (osteopontin) | Similar to osteocalcin (B1147995) VDRE | EMSA | [14] |

Figure 2: The genomic signaling pathway of this compound.

Experimental Protocols

Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for VDR

ChIP-seq is used to identify the genome-wide binding sites of the VDR.

Protocol Outline:

-

Cell Culture and Treatment: Culture cells of interest (e.g., lymphoblastoid cell lines) and treat with calcitriol to induce VDR binding to DNA.

-

Cross-linking: Cross-link proteins to DNA using formaldehyde (B43269).

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to VDR. The antibody-VDR-DNA complexes are then captured using protein A/G magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the VDR-DNA complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified fragments and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of VDR enrichment.

Figure 3: Workflow for VDR Chromatin Immunoprecipitation-Sequencing (ChIP-seq).

Co-Immunoprecipitation (Co-IP) of VDR and Interacting Proteins

Co-IP is used to identify proteins that interact with the VDR in vivo.

Protocol Outline:

-

Cell Lysis: Lyse cells expressing the proteins of interest under non-denaturing conditions to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., VDR).

-

Immune Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads, often by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and identify the "prey" protein (e.g., RXR or a coactivator) by Western blotting using a specific antibody.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of the VDR/RXR heterodimer to a specific VDRE sequence in vitro.

Protocol Outline:

-

Probe Preparation: Synthesize and label a short DNA probe containing the VDRE of interest (e.g., with a radioactive isotope or a fluorescent dye).

-

Binding Reaction: Incubate the labeled probe with purified VDR and RXR proteins in a binding buffer.

-

Electrophoresis: Separate the binding reaction products on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the labeled DNA probe. A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex. Competition assays with unlabeled probe can be used to demonstrate the specificity of the interaction.

Luciferase Reporter Assay for VDR Activity

This assay measures the transcriptional activity of the VDR in response to calcitriol.[15][16][17]

Protocol Outline:

-

Cell Transfection: Co-transfect cells with two plasmids: one expressing the VDR and another containing a luciferase reporter gene under the control of a promoter with one or more VDREs.[16] A control plasmid expressing Renilla luciferase is often included for normalization.

-

Cell Treatment: Treat the transfected cells with varying concentrations of calcitriol or other test compounds.

-

Cell Lysis and Luciferase Assay: After an incubation period, lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. An increase in luciferase activity indicates activation of the VDR.[18]

Figure 4: Workflow for a VDR Luciferase Reporter Assay.

Conclusion

The this compound signaling cascade is a complex and tightly regulated pathway with profound effects on human health. A thorough understanding of its core components, their quantitative interactions, and the experimental techniques used to study them is essential for the development of novel therapeutic strategies targeting this system. This guide provides a foundational overview to aid researchers and drug development professionals in their exploration of this vital signaling network. Further investigation into the cell-type specific regulation and the interplay with other signaling pathways will continue to be a fertile area of research.

References

- 1. The vitamin D receptor: contemporary genomic approaches reveal new basic and translational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI - The vitamin D receptor: contemporary genomic approaches reveal new basic and translational insights [jci.org]

- 3. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxythis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanism of vitamin D receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vitamin D as a Systemic Regulatory Axis: From Homeostasis to Multiorgan Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzymatic studies on the key enzymes of vitamin D metabolism; 1 alpha-hydroxylase (CYP27B1) and 24-hydroxylase (CYP24) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitation of CYP24A1 enzymatic activity with a simple two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 11. Kinetic analysis of human CYP24A1 metabolism of vitamin D via the C24-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vitamin D-mediated modifications in protein-DNA interactions at two promoter elements of the osteocalcin gene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A ChIP-seq defined genome-wide map of vitamin D receptor binding: Associations with disease and evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caymanchem.com [caymanchem.com]

- 16. Development of In Vitro and In Vivo Evaluation Systems for Vitamin D Derivatives and Their Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. indigobiosciences.com [indigobiosciences.com]

- 18. indigobiosciences.com [indigobiosciences.com]

Vitamin D3 Receptor (VDR) Gene Polymorphisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vitamin D Receptor (VDR), a nuclear hormone receptor, is a critical mediator of the biological actions of vitamin D. Genetic variations, particularly single nucleotide polymorphisms (SNPs), within the VDR gene can influence its expression and function, thereby impacting a wide range of physiological processes and disease susceptibilities. This technical guide provides a comprehensive overview of the most extensively studied VDR gene polymorphisms, including their molecular characteristics, functional implications, and associations with various diseases. Detailed experimental protocols for the analysis of these polymorphisms and their functional consequences are presented, along with a depiction of the intricate VDR signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of vitamin D metabolism, VDR biology, and the development of therapeutics targeting this pathway.

The Vitamin D Receptor (VDR) Gene and its Polymorphisms

The human VDR gene is situated on the long arm of chromosome 12, specifically at position 12q13.11.[1] It is a large and complex gene, spanning approximately 75 kilobases (kb).[2][3][4][5] The gene's structure comprises multiple exons, with reports indicating a range from eight coding exons (exons 2-9) and six non-coding exons (1a-1f)[2] to a total of 11 or even 14 exons.[3][4][6][7] The promoter region of the VDR gene is characterized by its high guanine-cytosine (GC) content and the absence of a TATA box.[2][3] Functionally, exons 2 and 3 encode the DNA-binding domain (DBD), which is crucial for the receptor's interaction with target DNA sequences, while exons 7, 8, and 9 are involved in forming the ligand-binding domain (LBD) for vitamin D.[6]

Numerous single nucleotide polymorphisms (SNPs) have been identified within the VDR gene. Among these, four have been the subject of extensive research due to their potential functional significance and association with a multitude of diseases. These are:

-

FokI (rs2228570): A T to C transition located in exon 2.[6]

-

BsmI (rs1544410): Located in intron 8.[7]

-

ApaI (rs7975232): Also located in intron 8.[7]

-

TaqI (rs731236): Situated in exon 9.[7]

Another noteworthy polymorphism is Cdx2 (rs11568820) , located in the promoter region of the VDR gene.[5][8]

Functional Impact of VDR Gene Polymorphisms

The functional consequences of these polymorphisms vary, with some directly altering the VDR protein structure and others affecting gene expression.

FokI (rs2228570)

The FokI polymorphism is a missense variant that results in a change in the translation initiation site. The 'T' allele (designated as 'f') corresponds to the first ATG start codon, leading to the synthesis of a full-length 427-amino acid VDR protein. The 'C' allele (designated as 'F'), on the other hand, disrupts this initial start codon, causing translation to commence at a downstream ATG. This results in a shorter VDR protein that is three amino acids shorter (424 amino acids).[6][9][10][11]

Functionally, the shorter F-VDR protein isoform exhibits enhanced transcriptional activity compared to the longer f-VDR isoform.[11][12] Studies have demonstrated that the F-VDR variant leads to a greater induction of VDR target genes, such as CYP24A1, and more potent transactivation of transcription factors like NF-κB and NFAT.[10][13] This heightened activity of the F-VDR variant is also associated with a more robust immune response.[9][13]

BsmI (rs1544410), ApaI (rs7975232), and TaqI (rs731236)

These three polymorphisms are located in the 3' untranslated region (3'-UTR) of the VDR gene and do not result in a change in the amino acid sequence of the VDR protein.[8] They are, however, in strong linkage disequilibrium, meaning they are frequently inherited together.[8] Their location within the 3'-UTR suggests a role in regulating VDR gene expression, likely by influencing the stability of the VDR messenger RNA (mRNA).[4][7][8] It has been proposed that the 't' allele of the TaqI polymorphism is associated with increased VDR mRNA stability.[14] The precise functional effects of BsmI and ApaI are less well-defined, and their associations with various diseases are often thought to be a consequence of their linkage with other, yet unidentified, functional variants.[8]

Association of VDR Polymorphisms with Disease

The functional alterations in VDR expression and activity conferred by these polymorphisms have been linked to susceptibility to a wide array of diseases. The following tables summarize the findings from numerous meta-analyses, presenting the odds ratios (ORs) and 95% confidence intervals (CIs) for the association of VDR polymorphisms with various health outcomes.

Table 1: Association of VDR Polymorphisms with Cancer Risk

| Cancer Type | Polymorphism | Genetic Model | Odds Ratio (95% CI) | Reference(s) |

| Any Cancer | FokI | ff vs FF | 1.08 (1.01-1.16) | [2] |

| Ovarian Cancer | FokI | ff vs FF | 1.20 (1.02-1.41) | [2] |

| Skin Cancer | FokI | ff vs FF | 1.30 (1.04-1.61) | [9] |

| Breast Cancer | FokI | ff vs FF | 1.14 (1.03-1.27) | [9] |

| Prostate Cancer | BsmI | Bb vs bb | 0.83 (0.69-0.99) | [9] |

| Any Cancer (Caucasians) | BsmI | Bb vs bb | Reduced Risk | [9] |

| Any Cancer (Caucasians) | BsmI | BB vs bb | Reduced Risk | [9] |

| Colorectal Cancer | TaqI | tt vs TT | 1.43 (1.30-1.58) | [1] |

| Any Cancer | Cdx2 | gg vs GG | 1.12 (1.00-1.25) | [1] |

Table 2: Association of VDR Polymorphisms with Osteoporosis and Bone Health

| Condition | Polymorphism | Genetic Model | Odds Ratio (95% CI) | Reference(s) |

| Postmenopausal Osteoporosis | ApaI | All models | No significant association | [10][13] |

| Osteoporotic Fracture | BsmI, ApaI, TaqI, FokI, Cdx2 | All models | No significant association | [3] |

| Osteoporosis (East Asians) | BsmI | Dominant model | 0.16 (0.03-0.84) - Protective | [11] |

| Osteoporosis | FokI | Dominant (ff+Ff vs FF) | 1.19 (1.04-1.36) | [7] |

| Osteoporosis (Caucasians) | TaqI | Recessive (tt vs TT+Tt) | 1.35 (1.11-1.63) | [7] |

Table 3: Association of VDR Polymorphisms with Metabolic and Cardiovascular Diseases

| Disease | Polymorphism | Genetic Model | Odds Ratio (95% CI) | Reference(s) |

| Metabolic Syndrome | BsmI | Recessive (bb vs BB+Bb) | 0.72 (0.55-0.95) - Protective | [5] |

| Metabolic Syndrome | BsmI | Allelic (b vs B) | 0.83 (0.72-0.95) - Protective | [5] |

| Metabolic Syndrome | FokI, TaqI, ApaI | All models | No significant association | [5][12] |

| Coronary Artery Disease | FokI | All models | Increased Risk | [8][15] |

| Coronary Artery Disease | ApaI | All models (except recessive) | Increased Risk | [8][15] |

| Obesity (Asians) | TaqI | Dominant (TT+Tt vs tt) | 0.30 (0.17-0.52) - Protective | [16] |

| Obesity | FokI | Dominant (FF+Ff vs ff) | 1.54 (1.15-2.06) | [16] |

Table 4: Association of VDR Polymorphisms with Autoimmune Diseases

| Disease | Polymorphism | Genetic Model | Odds Ratio (95% CI) | Reference(s) |

| Autoimmune Thyroid Disease | TaqI (rs731236) | Recessive (CC vs CT+TT) | 0.80 (0.66-0.95) - Protective | [17] |

| Autoimmune Thyroid Disease | FokI (rs2228570) | Overall | Reduced Risk | [17] |

| Multiple Sclerosis (Asians) | ApaI | A allele | 1.27 (1.07-1.50) | [14] |

| Rheumatoid Arthritis | FokI | Dominant (TT+CT vs CC) | 0.74 (0.60-0.92) - Protective | [14] |

| Systemic Lupus Erythematosus (Asians) | BsmI | Overall | Genetic marker | [18] |

VDR Signaling Pathways

The biological effects of vitamin D are mediated through two principal signaling pathways initiated by the VDR: the classical genomic pathway and the rapid non-genomic pathway.

Genomic Signaling Pathway

The genomic pathway involves the regulation of gene expression. Upon binding its ligand, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), the VDR undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR). This VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event recruits a complex of co-activator or co-repressor proteins, which in turn modulate the rate of transcription of the target gene. This intricate process ultimately leads to changes in protein synthesis and cellular function.

Genomic VDR signaling pathway.

Non-Genomic Signaling Pathway

In addition to its genomic actions, VDR can also mediate rapid, non-transcriptional responses. This pathway is initiated by the binding of 1,25(OH)2D3 to a membrane-associated form of VDR (mVDR). This can be either the classical VDR located at the plasma membrane or a distinct membrane receptor, protein disulfide isomerase A3 (PDIA3). This interaction triggers the activation of various second messenger systems, including cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), and diacylglycerol (DAG), leading to rapid changes in intracellular calcium concentrations. These second messengers, in turn, activate downstream protein kinase cascades, such as protein kinase C (PKC), protein kinase A (PKA), and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. These rapid signaling events can modulate a variety of cellular functions and can also influence the genomic actions of VDR through crosstalk mechanisms.

Non-genomic VDR signaling pathway.

Experimental Protocols

The analysis of VDR gene polymorphisms and their functional consequences employs a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

Genotyping of VDR Polymorphisms

This is a widely used method for genotyping VDR polymorphisms. It involves the amplification of the DNA segment containing the SNP, followed by digestion with a specific restriction enzyme that recognizes and cuts only one of the allelic variants.

General Workflow for PCR-RFLP:

PCR-RFLP experimental workflow.

Protocol for FokI (rs2228570) Genotyping:

-

DNA Extraction: Isolate genomic DNA from whole blood or other appropriate tissue samples using a standard DNA extraction kit.

-

PCR Amplification:

-

Forward Primer: 5'-AGCTGGCCCTGGCACTGACTCTGCTCT-3'

-

Reverse Primer: 5'-ATGGAAACACCTTGCTTCTTCTCCCTC-3'

-

PCR Conditions:

-

Initial denaturation: 95°C for 5 minutes.

-

35 cycles of:

-

Denaturation: 95°C for 30 seconds.

-

Annealing: 60°C for 30 seconds.

-

Extension: 72°C for 30 seconds.

-

-

Final extension: 72°C for 7 minutes.

-

-

The expected PCR product size is 265 bp.

-

-

Restriction Digestion:

-

Digest the PCR product with the FokI restriction enzyme.

-

Incubate at 37°C for at least 4 hours or overnight.

-

-

Gel Electrophoresis:

-

Separate the digested fragments on a 3% agarose gel.

-

Visualize the bands under UV light after ethidium (B1194527) bromide staining.

-

-

Genotype Interpretation:

-

ff (TT) genotype: One band at 265 bp (the 'T' allele creates the FokI recognition site).

-

FF (CC) genotype: Two bands at 196 bp and 69 bp.

-

Ff (TC) genotype: Three bands at 265 bp, 196 bp, and 69 bp.

-

Protocol for BsmI (rs1544410) Genotyping:

-

DNA Extraction: As described for FokI.

-

PCR Amplification:

-

Forward Primer: 5'-CAACCAAGACTACAAGTACCGCGTCAGTGA-3'

-

Reverse Primer: 5'-AACCAGCGGAAGAGGTCAAGGG-3'

-

PCR Conditions: Similar to FokI, with an annealing temperature of 64°C.

-

The expected PCR product size is 825 bp.

-

-

Restriction Digestion:

-

Digest the PCR product with the BsmI restriction enzyme.

-

Incubate at 65°C for at least 4 hours or overnight.

-

-

Gel Electrophoresis:

-

Separate the digested fragments on a 2% agarose gel.

-

-

Genotype Interpretation:

-

bb (AA) genotype: One band at 825 bp (the 'A' allele abolishes the BsmI recognition site).

-

BB (GG) genotype: Two bands at 650 bp and 175 bp.

-

Bb (AG) genotype: Three bands at 825 bp, 650 bp, and 175 bp.

-

(Note: Primer sequences and PCR conditions may need optimization depending on the specific reagents and equipment used.)

This is a real-time PCR-based method that uses fluorescently labeled probes to discriminate between alleles. It is a high-throughput and highly accurate method for SNP genotyping.

Protocol Outline:

-

Assay Selection: Obtain pre-designed TaqMan SNP Genotyping Assays for the VDR polymorphisms of interest (e.g., from Thermo Fisher Scientific). Assay IDs for common VDR SNPs are available (e.g., C_12060045_20 for rs2228570/FokI).[3]

-

Reaction Setup: Prepare a reaction mix containing TaqMan Genotyping Master Mix, the specific SNP Genotyping Assay (which includes primers and allele-specific probes), and genomic DNA.

-

Real-Time PCR: Perform the real-time PCR according to the manufacturer's instructions. The instrument will monitor the fluorescence signals generated by the probes during amplification.

-

Data Analysis: The software accompanying the real-time PCR instrument will automatically analyze the fluorescence data and assign a genotype to each sample based on the allelic discrimination plot.

Functional Analysis of VDR Polymorphisms

This assay is used to measure the transcriptional activity of different VDR polymorphic variants.

Protocol Outline:

-

Vector Construction: Clone the different VDR alleles (e.g., F-VDR and f-VDR for the FokI polymorphism) into an expression vector.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T or a relevant cancer cell line).

-

Co-transfect the cells with:

-

The VDR expression vector (containing either the F or f allele).

-

A reporter vector containing a luciferase gene under the control of a VDRE-containing promoter.

-

A control vector expressing Renilla luciferase for normalization of transfection efficiency.

-

-

-

Cell Treatment: After transfection, treat the cells with 1,25(OH)2D3 or other VDR ligands at various concentrations.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency. Compare the transcriptional activity induced by the different VDR variants in response to the ligand.

EMSA is used to study the binding of the VDR protein to its target DNA sequence (VDRE).

Protocol Outline:

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells expressing the VDR.

-

Probe Labeling: Synthesize and label a short double-stranded DNA oligonucleotide containing a VDRE with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).

-

Binding Reaction: Incubate the labeled probe with the nuclear extract in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.

-

Native Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Detect the labeled probe by autoradiography (for radioactive labels) or chemiluminescence/fluorescence imaging (for non-radioactive labels). A "shift" in the migration of the probe indicates the formation of a VDR-VDRE complex. For supershift assays, an antibody specific to VDR can be added to the binding reaction, which will cause a further retardation in the mobility of the complex, confirming the presence of VDR.

Conclusion

The study of VDR gene polymorphisms provides valuable insights into the genetic basis of individual differences in vitamin D metabolism and response. The functional consequences of these polymorphisms, particularly FokI, have been well-characterized, and their associations with a multitude of diseases are increasingly being elucidated through large-scale genetic studies and meta-analyses. The experimental protocols detailed in this guide provide a framework for researchers to investigate these polymorphisms and their impact on VDR function. A thorough understanding of the VDR signaling pathways and the influence of genetic variations is paramount for the development of personalized medicine approaches and novel therapeutic strategies targeting the vitamin D endocrine system. Further research is warranted to fully unravel the complex interplay between VDR genetics, vitamin D status, and human health.

References

- 1. Exploring the Influence of VDR Genetic Variants TaqI, ApaI, and FokI on COVID-19 Severity and Long-COVID-19 Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indigo Biosciences Human Vitamin D Receptor (VDR) Reporter Assay Kit, 3X32 | Fisher Scientific [fishersci.com]

- 3. Analysis of Vitamin D Receptor Polymorphisms in Patients with Familial Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Vitamin D Receptor (VDR) Gene Polymorphisms (FokI, BsmI) and their Relation to Vitamin D Status in Pediatrics βeta Thalassemia Major - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A plethora of laboratory protocols for vitamin D receptor (VDR) gene variants detection: a systematic review of associations with hypertensive disorders of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. med.upenn.edu [med.upenn.edu]

- 10. indigobiosciences.com [indigobiosciences.com]

- 11. researchgate.net [researchgate.net]

- 12. nzmj.org.nz [nzmj.org.nz]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. ptr.pharmacy.ufl.edu [ptr.pharmacy.ufl.edu]

- 15. researchgate.net [researchgate.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. promega.com [promega.com]

The Gatekeepers of Vitamin D Activation: A Technical Guide to CYP2R1 and CYP27B1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical roles of cytochrome P450 enzymes CYP2R1 and CYP27B1 in the bioactivation of vitamin D3. Understanding the function, regulation, and kinetics of these enzymes is paramount for research into vitamin D metabolism, associated pathologies, and the development of novel therapeutic agents.

Introduction: The Vitamin D Activation Cascade

Vitamin D, primarily in the form of cholecalciferol (this compound), is a prohormone that requires two sequential hydroxylation steps to become biologically active. These crucial steps are catalyzed by two key cytochrome P450 enzymes: CYP2R1 and CYP27B1. The resulting active form, 1α,25-dihydroxythis compound (calcitriol), is a potent steroid hormone that plays a central role in calcium and phosphate (B84403) homeostasis, bone health, immune function, and cellular proliferation and differentiation.[1][2][3]

CYP2R1 , predominantly expressed in the liver, is the principal vitamin D 25-hydroxylase .[4][5] It catalyzes the first hydroxylation of this compound at the 25th position to form 25-hydroxythis compound (calcifediol), the major circulating form of vitamin D and the substrate for the subsequent activation step.[1][6]

CYP27B1 , primarily located in the proximal tubules of the kidney, is the 25-hydroxyvitamin D-1α-hydroxylase .[3][7] This mitochondrial enzyme catalyzes the second and rate-limiting step in the activation pathway, converting 25-hydroxythis compound to the active hormone 1α,25-dihydroxythis compound.[7][8] Extra-renal expression of CYP27B1 has also been observed in various tissues, suggesting a paracrine role for locally produced calcitriol (B1668218).[7]

Mutations in the genes encoding these enzymes lead to distinct forms of vitamin D-dependent rickets, highlighting their non-redundant and essential roles in vitamin D metabolism.[1][8]

Enzymatic Properties and Kinetics

The efficiency and substrate affinity of CYP2R1 and CYP27B1 are critical determinants of the overall rate of vitamin D activation. While extensive data is available for CYP27B1, detailed kinetic parameters for human CYP2R1 are less consistently reported. However, comparative studies have established CYP2R1 as the more efficient 25-hydroxylase.

| Enzyme | Gene Location | Substrate | Product | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Cellular Location |

| CYP2R1 | Chromosome 11p15.2[4] | This compound (Cholecalciferol) | 25-hydroxythis compound (Calcifediol) | Submicromolar range (reported)[9] | Not consistently reported for human enzyme | Endoplasmic Reticulum (Liver)[4] |

| CYP27B1 | Chromosome 12q14.1[7] | 25-hydroxythis compound (Calcifediol) | 1α,25-dihydroxythis compound (Calcitriol) | 2.7 µM[8][10] | 3.9 pmol/min/mg protein[8] | Mitochondria (Kidney)[7] |

Note: Kinetic parameters can vary depending on the experimental system (e.g., recombinant enzyme vs. tissue homogenates) and assay conditions.

Studies comparing CYP2R1 and another potential 25-hydroxylase, CYP27A1, have shown that CYP2R1 has a much lower Km for this compound, resulting in a 17-fold higher catalytic efficiency (kcat/Km), confirming its role as the major vitamin D 25-hydroxylase.[9][11]

Signaling Pathways and Regulation

The expression and activity of CYP2R1 and CYP27B1 are tightly regulated to maintain calcium and phosphate homeostasis and prevent vitamin D toxicity.

Vitamin D Activation Pathway

The sequential hydroxylation of this compound is a fundamental pathway for endocrine function.

Caption: The sequential two-step activation of this compound.

Regulation of CYP27B1 Expression

The activity of CYP27B1 is the primary control point in the production of active vitamin D. Its expression is regulated by parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and a negative feedback loop involving its own product, 1α,25-dihydroxythis compound.

Caption: Hormonal regulation of CYP27B1 gene expression.

Downstream Signaling of 1α,25-Dihydroxythis compound

The biological effects of calcitriol are mediated through the vitamin D receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor.

Caption: The VDR-mediated genomic signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the function of CYP2R1 and CYP27B1.

In Vitro Vitamin D 25-Hydroxylase Assay (CYP2R1)

This assay measures the conversion of radiolabeled this compound to 25-hydroxythis compound by CYP2R1 expressed in a cellular system.[12][13]

Materials:

-

HEK293 cells

-

Expression plasmid for human CYP2R1

-

Transfection reagent

-

Cell culture medium and supplements

-

[4-¹⁴C]this compound (radiolabeled substrate)

-

Chloroform:methanol (2:1, v/v)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent: cyclohexane:ethyl acetate (B1210297) (3:2, v/v)

-

Phosphorimager and iodine crystals for visualization

-

Scintillation counter

Protocol:

-

Cell Culture and Transfection:

-

Plate HEK293 cells in appropriate culture vessels and grow to 70-80% confluency.

-

Transfect the cells with the CYP2R1 expression plasmid or an empty vector control using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate the transfected cells for 18-20 hours to allow for protein expression.

-

-

Substrate Incubation:

-

Prepare a working solution of [4-¹⁴C]this compound in the cell culture medium to a final concentration of approximately 0.46 µM.

-

Remove the transfection medium from the cells and replace it with the medium containing the radiolabeled substrate.

-

Incubate the cells for an additional 96 hours.

-

-

Lipid Extraction:

-

Collect both the cells and the culture medium.

-

Extract the lipids by adding chloroform:methanol (2:1, v/v) and vortexing vigorously.

-

Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

-

TLC Separation and Analysis:

-

Resuspend the dried lipid extract in a small volume of a suitable solvent.

-

Spot the samples, along with non-radiolabeled this compound and 25-hydroxythis compound standards, onto a silica (B1680970) gel TLC plate.

-

Develop the TLC plate in a chamber equilibrated with the cyclohexane:ethyl acetate solvent system.

-

After development, visualize the standards by placing the plate in a chamber with iodine crystals.

-

Detect the radioactive spots corresponding to the substrate and product using a phosphorimager.

-

Scrape the silica gel from the areas corresponding to this compound and 25-hydroxythis compound and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of conversion of this compound to 25-hydroxythis compound.

-

Compare the activity of cells expressing CYP2R1 to the empty vector control to determine the specific 25-hydroxylase activity.

-

In Vitro 25-Hydroxyvitamin D 1α-Hydroxylase Assay (CYP27B1)

This assay measures the conversion of 25-hydroxythis compound to 1α,25-dihydroxythis compound by recombinant CYP27B1.

Materials:

-

Recombinant human CYP27B1 enzyme

-

25-hydroxythis compound (substrate)

-

NADPH

-

Adrenodoxin (B1173346) and adrenodoxin reductase (for mitochondrial P450s)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile)

-

High-performance liquid chromatography (HPLC) system with a UV detector or mass spectrometer (LC-MS/MS)

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, recombinant CYP27B1, adrenodoxin, and adrenodoxin reductase.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add 25-hydroxythis compound to the reaction mixture to the desired final concentration.

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of quenching solution (e.g., ice-cold acetonitrile).

-

Centrifuge the mixture to pellet the precipitated protein.

-

-

HPLC or LC-MS/MS Analysis:

-

Transfer the supernatant to an HPLC vial.

-

Inject the sample onto an appropriate HPLC column (e.g., C18).

-

Separate the substrate (25-hydroxythis compound) and the product (1α,25-dihydroxythis compound) using a suitable mobile phase gradient.

-

Detect and quantify the peaks corresponding to the substrate and product using a UV detector or a mass spectrometer.

-

-

Data Analysis:

-

Calculate the amount of 1α,25-dihydroxythis compound produced.

-

Determine the enzymatic activity, typically expressed as pmol of product formed per minute per mg of protein.

-

For kinetic analysis, perform the assay with varying substrate concentrations to determine Km and Vmax.

-

Vitamin D Receptor (VDR) Luciferase Reporter Assay

This cell-based assay is used to assess the transcriptional activity of the VDR in response to vitamin D compounds.[14][15]

Materials:

-

Mammalian cell line (e.g., HEK293, Caco-2)

-

Expression plasmid for human VDR

-

Luciferase reporter plasmid containing a vitamin D response element (VDRE) driving luciferase expression

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compounds (e.g., 1α,25-dihydroxythis compound, vitamin D analogs)

-

Luciferase assay reagent

Protocol:

-

Cell Culture and Transfection:

-

Plate cells in a 96-well plate and grow to the appropriate confluency.

-

Co-transfect the cells with the VDR expression plasmid and the VDRE-luciferase reporter plasmid using a suitable transfection reagent. A co-transfected plasmid expressing Renilla luciferase can be used as an internal control for transfection efficiency.

-

Incubate the cells for 24 hours to allow for plasmid expression.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the transfection medium and add the medium containing the test compounds to the cells.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., 1α,25-dihydroxythis compound).

-

Incubate the cells for an additional 18-24 hours.

-

-

Luciferase Assay:

-

Remove the treatment medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

If a Renilla luciferase control was used, measure its activity according to the dual-luciferase assay protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).

-

Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control.

-

Plot the dose-response curve and determine the EC50 value for each compound.

-

Experimental Workflow Example

The following diagram illustrates a typical workflow for investigating the impact of a novel compound on vitamin D metabolism and signaling.

Caption: A representative workflow for drug discovery in vitamin D research.

Conclusion

CYP2R1 and CYP27B1 are indispensable enzymes in the bioactivation of this compound, acting as critical control points in the synthesis of the active hormone, calcitriol. A thorough understanding of their enzymatic properties, regulation, and the downstream signaling pathways they initiate is fundamental for researchers and drug development professionals. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of these vital enzymes and their role in human health and disease. Further research into the specific regulation of CYP2R1 and the development of more detailed kinetic models will undoubtedly advance our ability to modulate vitamin D metabolism for therapeutic benefit.

References

- 1. CYP2R1 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. Regulation of 1 and 24 hydroxylation of vitamin D metabolites in the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYP2R1 - Wikipedia [en.wikipedia.org]

- 5. Reactome | CYP2R1 25-hydroxylates VD3 to 25(OH)D [reactome.org]

- 6. mygenefood.com [mygenefood.com]

- 7. 25-Hydroxyvitamin D 1-alpha-hydroxylase - Wikipedia [en.wikipedia.org]

- 8. uniprot.org [uniprot.org]

- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 10. Enzymatic studies on the key enzymes of vitamin D metabolism; 1 alpha-hydroxylase (CYP27B1) and 24-hydroxylase (CYP24) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Development of In Vitro and In Vivo Evaluation Systems for Vitamin D Derivatives and Their Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. indigobiosciences.com [indigobiosciences.com]

The Endogenous Synthesis of Cholecalciferol: A Technical Guide for Researchers

An In-depth Examination of the Conversion of 7-Dehydrocholesterol (B119134) to Vitamin D3

This technical guide provides a comprehensive overview of the endogenous synthesis of cholecalciferol (this compound) from its precursor, 7-dehydrocholesterol (7-DHC), a critical process for human health. Tailored for researchers, scientists, and drug development professionals, this document delves into the core biochemical pathways, regulatory mechanisms, quantitative data, and detailed experimental protocols relevant to the study of this essential metabolic cascade.

The Biochemical Pathway: From Sunlight to Cholecalciferol

The synthesis of cholecalciferol is a unique process that is not enzymatically catalyzed in its initial step but is instead driven by ultraviolet B (UVB) radiation. The process can be broadly divided into two key stages: the photochemical conversion of 7-DHC to prethis compound and the subsequent thermal isomerization of prethis compound to cholecalciferol.

Photochemical Conversion of 7-Dehydrocholesterol to Prethis compound

The journey begins in the skin, where 7-DHC, a cholesterol precursor, is abundant.[1] Upon exposure to UVB radiation, specifically in the wavelength range of 290-315 nm, the B-ring of the 7-DHC molecule undergoes a photochemical cleavage.[2] This reaction leads to the formation of a thermally unstable intermediate, prethis compound.[2] The efficiency of this conversion is highly dependent on the wavelength of the UVB light, with the peak effectiveness for producing prethis compound occurring between 295 and 300 nm.[3][4]

It is important to note that prolonged exposure to UVB radiation does not lead to a proportional increase in prethis compound. Instead, prethis compound can be photoisomerized into biologically inactive byproducts, lumisterol (B196343) and tachysterol, which serves as a natural regulatory mechanism to prevent vitamin D toxicity from excessive sun exposure.[5]

Thermal Isomerization of Prethis compound to Cholecalciferol

Once formed, prethis compound undergoes a temperature-dependent isomerization to the more stable cholecalciferol (this compound).[2] This process does not require any enzymatic activity and is solely driven by thermal energy.[6] The rate of this isomerization is significantly faster in the skin compared to in organic solvents, suggesting that the cellular microenvironment of the skin plays a role in facilitating this conversion.[5]

Following its synthesis in the skin, cholecalciferol is transported into the bloodstream, bound to the vitamin D-binding protein (DBP), and travels to the liver for the first step of its activation, a hydroxylation reaction to form 25-hydroxythis compound (calcifediol).

Quantitative Data on Cholecalciferol Synthesis

The following tables summarize key quantitative data related to the photochemical conversion of 7-DHC and the thermal isomerization of prethis compound.

| Parameter | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| 7-DHC to Prethis compound | 254 | Same as 302.5 nm | [5] |

| 295 | Favored Production | [5] | |

| 297 | Maximum | [5] | |

| 310 | Lumisterol Favored | [5] | |

| Prethis compound to Tachysterol | 260 | Favored Production | [5] |

Table 1: Quantum Yields for the Photoconversion of 7-Dehydrocholesterol. The quantum yield represents the efficiency of a photochemical reaction. While specific values across the full spectrum are complex due to competing reactions, this table highlights the wavelengths that favor the formation of specific photoproducts.[5]

| Parameter | In Human Skin (37°C) | In Hexane (37°C) | Reference |

| Half-life (T½) | 2.5 hours | 30 hours | [5] |

| Equilibrium Constant (K) | 11.44 | 6.15 | [5] |

| Activation Energy (Ea1 - forward) | 71.05 kJ mol⁻¹ | 84.90 kJ mol⁻¹ | [5] |

| Activation Energy (Ea2 - reverse) | 92.63 kJ mol⁻¹ | 100.5 kJ mol⁻¹ | [5] |

| Enthalpy Change (ΔH°) | -21.58 kJ mol⁻¹ | -15.60 kJ mol⁻¹ | [5] |

Table 2: Kinetics of Thermal Isomerization of Prethis compound to Cholecalciferol. This table compares the kinetic and thermodynamic parameters of the thermal isomerization process in the physiological environment of human skin versus an organic solvent, highlighting the enhanced efficiency within the skin.[5]

| UVB Wavelength | UVB Dose | Outcome | Reference |

| 285-315 nm | 7.5-45 mJ/cm² | Sequential formation of prethis compound, this compound, 25-hydroxythis compound, and calcitriol (B1668218) | [7][8] |

| 297 nm | 30 mJ/cm² | Approximately 18-fold higher calcitriol generation than at 310 nm | [9] |

| > 315 nm | - | No or trace amounts of calcitriol generated | [7][8] |

Table 3: In Vitro UVB-Induced Synthesis of Vitamin D Metabolites. This table summarizes the outcomes of irradiating human skin equivalent models with varying wavelengths and doses of UVB radiation, demonstrating the dependency of the entire vitamin D synthesis pathway on specific UVB parameters.[7][8][9]

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of 7-dehydrocholesterol and cholecalciferol from skin samples, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for its sensitivity and specificity.

Sample Preparation: Extraction of 7-DHC and Cholecalciferol from Skin Biopsies

This protocol is adapted from a validated method for measuring 7-DHC in human skin.[10][11]

Materials:

-

5 mm human skin punch biopsies

-

Surgical scalpel

-

Ethyl acetate:Methanol (EA:MeOH) 1:1 (v/v)

-

Internal Standard (IS): 5 µg/mL 7-DHC-d7

-

Rotor mixer

-

Sonicator

-

Centrifuge

-

Borosilicate tubes

-

Nitrogen evaporator

-

Propan-2-ol

-

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) for derivatization

-

Solid Supported Liquid Extraction (SLE) columns/plates

Procedure:

-

Remove subcutaneous fat from the skin punch biopsy using a surgical scalpel.[10][11]

-

To the skin sample, add 50 µL of 5 µg/mL 7-DHC IS and 5 mL of EA:MeOH 1:1 (v/v).[10][11]

-

Transfer 1 mL of the supernatant to a borosilicate tube and dry under a constant stream of nitrogen at 60°C.[10][11]

-

Reconstitute the dried extract in 100 µL of propan-2-ol and vortex for 30 seconds.[10][11]

-

For enhanced ionization of 7-DHC, derivatization with PTAD is recommended.[10][11]

-

Further cleanup using SLE can be employed to remove interfering lipids.[10][11]

For cholecalciferol extraction, a similar procedure can be followed, often preceded by saponification to release the vitamin from the lipid matrix, especially in samples with high lipid content.

Quantification by LC-MS/MS

The following provides a general framework for the LC-MS/MS analysis. Specific parameters may need to be optimized based on the instrument and column used.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

Chromatographic Conditions (Example for 7-DHC): [10][11]

-

Column: 2.7 µm Modus pentafluorophenyl (PFP) 100 mm × 2.1 mm reversed-phase column

-

Mobile Phase A: 0.1% Formic Acid in LCMS Grade Water

-

Mobile Phase B: 0.1% Formic Acid in LCMS Grade Acetonitrile (ACN)

-

Flow Rate: 0.4 mL/min

-

Gradient Elution:

-

0-2 min: 65% B, 35% A

-

3-5 min: 95% B, 5% A

-

7 min: 65% B, 35% A

-

-

Total Run Time: 14 min

Mass Spectrometry Conditions:

-

Ionization Mode: Positive ESI or APCI

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Specific MRM transitions for 7-DHC (and its derivatized form), cholecalciferol, and their respective internal standards need to be determined and optimized.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Caption: Biochemical pathway of cholecalciferol synthesis.

Caption: Experimental workflow for 7-DHC and cholecalciferol analysis.

Caption: Factors influencing cholecalciferol synthesis.

References

- 1. Simultaneous Synthesis of Vitamins D2, D4, D5, D6, and D7 from Commercially Available Phytosterol, β-Sitosterol, and Identification of Each Vitamin D by HSQC NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Dehydrocholesterol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Total synthesis of biologically active 20S-hydroxythis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UVB-induced conversion of 7-dehydrocholesterol to 1alpha,25-dihydroxythis compound in an in vitro human skin equivalent model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. avantiresearch.com [avantiresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. US20170204056A1 - Process for producing 7-dehydrocholesterol and this compound - Google Patents [patents.google.com]

Navigating the Sunshine Hormone: A Technical Guide to Vitamin D3 Homeostasis and Feedback Regulation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the intricate mechanisms governing Vitamin D3 homeostasis. From its synthesis in the skin to its tightly controlled metabolic activation and feedback regulation, this document serves as a critical resource for professionals in the fields of life sciences and drug development. We will delve into the quantitative aspects of the Vitamin D endocrine system, detail key experimental methodologies, and visualize the complex signaling pathways involved.

The this compound Metabolic Pathway: From Sunlight to Cellular Action

This compound, or cholecalciferol, is unique among vitamins as it can be synthesized endogenously in the skin upon exposure to ultraviolet B (UVB) radiation. This process initiates a cascade of metabolic events, primarily in the liver and kidneys, to produce the biologically active hormone, calcitriol (B1668218).

Synthesis and Hepatic Hydroxylation

Upon exposure to UVB light (290-315 nm), 7-dehydrocholesterol (B119134) in the skin is converted to pre-vitamin D3, which then thermally isomerizes to this compound. This cutaneous synthesis is the primary source of vitamin D for most individuals. Dietary intake of vitamin D2 (ergocalciferol) and D3 also contributes to the total vitamin D pool.

Once in circulation, this compound is transported to the liver, where it undergoes its first hydroxylation at the 25-position by the enzyme 25-hydroxylase (primarily CYP2R1) to form 25-hydroxythis compound (25(OH)D3), also known as calcidiol.[1] 25(OH)D3 is the major circulating form of vitamin D and is the most commonly used biomarker to assess a patient's vitamin D status due to its relatively long half-life.

Renal Activation and Catabolism

The final and most critical step in the activation of vitamin D occurs in the proximal tubules of the kidneys. Here, 25(OH)D3 is hydroxylated at the 1α-position by the enzyme 1α-hydroxylase (CYP27B1) to produce the hormonally active form, 1,25-dihydroxythis compound (1,25(OH)2D3), or calcitriol.[2] This conversion is the principal point of regulation in the vitamin D endocrine system.

Conversely, the enzyme 24-hydroxylase (CYP24A1), also abundant in the kidneys, initiates the catabolism of both 25(OH)D3 and 1,25(OH)2D3, thereby inactivating them and ensuring tight control over the levels of active vitamin D.

Quantitative Data in this compound Homeostasis

The following tables summarize key quantitative data related to the metabolites and hormones involved in this compound homeostasis. These values can vary based on factors such as age, ethnicity, geographic location, and the specific assay used.

| Metabolite/Hormone | Serum Reference Range | Half-Life | Primary Measurement Method |

| 25-Hydroxyvitamin D (Calcidiol) | 30-100 ng/mL (75-250 nmol/L)[3] | ~15 days[4] | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| 1,25-Dihydroxyvitamin D (Calcitriol) | Males: 18-64 pg/mL; Females: 18-78 pg/mL[5] | 5-8 hours[6] | LC-MS/MS, Radioimmunoassay (RIA) |

| Parathyroid Hormone (PTH) | 10-65 pg/mL (Assay dependent)[7] | < 5 minutes | Immunoassay (e.g., RIA, ELISA) |

| Fibroblast Growth Factor 23 (FGF23) | < 50 pg/mL (Assay dependent) | ~1 hour | Enzyme-Linked Immunosorbent Assay (ELISA) |

Table 1: Serum Reference Ranges and Half-Lives of Key Molecules in this compound Homeostasis.

| Enzyme | Substrate | Km (approximate) | Vmax (relative) | Primary Location |

| CYP2R1 (25-hydroxylase) | This compound | Not well established in humans | - | Liver (microsomal) |

| CYP27B1 (1α-hydroxylase) | 25(OH)D3 | 2.7 µM[8] | Tightly regulated | Kidney (mitochondrial) |

| CYP24A1 (24-hydroxylase) | 1,25(OH)2D3 | 9.0 nM[9] | Inducible | Kidney, other tissues (mitochondrial) |

Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism.

Feedback Regulation of this compound Homeostasis

The production of calcitriol is meticulously regulated by a sophisticated feedback system involving parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and calcitriol itself. This intricate network ensures calcium and phosphate (B84403) homeostasis.

The Role of Parathyroid Hormone (PTH)